molecular formula C15H14FNO2 B12842191 3'-(1,3-Dioxolan-2-yl)-3-fluoro[1,1'-biphenyl]-4-amine

3'-(1,3-Dioxolan-2-yl)-3-fluoro[1,1'-biphenyl]-4-amine

Cat. No.: B12842191
M. Wt: 259.27 g/mol
InChI Key: JHWHRUZGMSTZPL-UHFFFAOYSA-N
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Description

3’-(1,3-Dioxolan-2-yl)-3-fluoro[1,1’-biphenyl]-4-amine is an organic compound that features a biphenyl core substituted with a fluorine atom and an amine group, along with a 1,3-dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(1,3-Dioxolan-2-yl)-3-fluoro[1,1’-biphenyl]-4-amine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3’-(1,3-Dioxolan-2-yl)-3-fluoro[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, while the fluorine atom can be involved in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

3’-(1,3-Dioxolan-2-yl)-3-fluoro[1,1’-biphenyl]-4-amine has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Use in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigation of its interactions with biological molecules and potential as a biochemical probe.

    Industrial Applications: Use as an intermediate in the synthesis of more complex organic compounds.

Mechanism of Action

The mechanism of action of 3’-(1,3-Dioxolan-2-yl)-3-fluoro[1,1’-biphenyl]-4-amine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom can enhance binding affinity and selectivity, while the amine group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    3’-(1,3-Dioxolan-2-yl)-[1,1’-biphenyl]-4-amine: Lacks the fluorine atom, which may result in different chemical and biological properties.

    3-Fluoro[1,1’-biphenyl]-4-amine: Lacks the 1,3-dioxolane ring, which may affect its stability and reactivity.

    4-Amino[1,1’-biphenyl]-3-fluoro-2-carboxylic acid: Contains a carboxylic acid group instead of the 1,3-dioxolane ring, leading to different chemical behavior.

Uniqueness

3’-(1,3-Dioxolan-2-yl)-3-fluoro[1,1’-biphenyl]-4-amine is unique due to the combination of the 1,3-dioxolane ring, fluorine atom, and amine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H14FNO2

Molecular Weight

259.27 g/mol

IUPAC Name

4-[3-(1,3-dioxolan-2-yl)phenyl]-2-fluoroaniline

InChI

InChI=1S/C15H14FNO2/c16-13-9-11(4-5-14(13)17)10-2-1-3-12(8-10)15-18-6-7-19-15/h1-5,8-9,15H,6-7,17H2

InChI Key

JHWHRUZGMSTZPL-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC=CC(=C2)C3=CC(=C(C=C3)N)F

Origin of Product

United States

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